[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Description
[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C22H16FNO4S and its molecular weight is 409.43. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probe Sensing
- 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogs have been used as fluorescent probes for sensing magnesium and zinc cations. These compounds show high sensitivity to pH changes and have large fluorescence enhancements under basic conditions due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Synthesis of Fluorinated Compounds
- Fluorinated masked o-benzoquinones, including 4-fluoro-2-methoxyphenol derivatives, have been synthesized for producing new fluorinated building blocks. These compounds are useful in the synthesis of a variety of fluorinated compounds through normal Diels–Alder reactions (Patrick et al., 2004).
Electrochemical Synthesis
- Electrochemical synthesis using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone as a starting material has led to the development of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties. This synthesis method is efficient and allows for the one-pot creation of these compounds without the need for isolating intermediates (Largeron & Fleury, 1998).
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-9-5-8-17(13-18)24-14-21(22(25)15-6-3-2-4-7-15)29(26,27)20-11-10-16(23)12-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSIZLWHQWEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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